molecular formula C9H8BrFO2 B2378625 2-Bromo-3-(2-fluorophenyl)propanoic acid CAS No. 1417637-38-7

2-Bromo-3-(2-fluorophenyl)propanoic acid

Cat. No.: B2378625
CAS No.: 1417637-38-7
M. Wt: 247.063
InChI Key: CAFIIKMFMMHZQI-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-fluorophenyl)propanoic acid is a halogenated propanoic acid derivative with a bromine atom at the β-position and a 2-fluorophenyl substituent at the γ-position. This compound is structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and fenbufen, which feature arylpropanoic acid backbones .

Properties

IUPAC Name

2-bromo-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFIIKMFMMHZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-fluorophenyl)propanoic acid typically involves the bromination of 3-(2-fluorophenyl)propanoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-(2-fluorophenyl)propanoic acid derivatives.

    Oxidation: Formation of 2-fluoro-3-oxopropanoic acid.

    Reduction: Formation of 2-fluoro-3-hydroxypropanoic acid.

Scientific Research Applications

2-Bromo-3-(2-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-fluorophenyl)propanoic acid involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to enzymes or receptors. The propanoic acid moiety can undergo ionization, facilitating interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

The position and nature of substituents on the phenyl ring and propanoic acid chain critically determine physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Phenyl Ring) Substituents (Propanoic Acid Chain) CAS Number Molecular Formula Molecular Weight
3-(2-Bromo-4-fluorophenyl)propanoic acid 2-Br, 4-F None 174603-55-5 C₉H₈BrFO₂ 247.06 g/mol
3-(3-Bromo-2-fluorophenyl)propanoic acid 3-Br, 2-F None 1261814-91-8 C₉H₈BrFO₂ 247.06 g/mol
2-Bromo-3-(2-nitrophenyl)propanoic acid 2-NO₂ β-Br 18910-10-6 C₉H₈BrNO₄ 286.07 g/mol

Key Observations :

  • Electronic Effects: The nitro group in 2-Bromo-3-(2-nitrophenyl)propanoic acid is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group (pKa ~2-3) compared to fluorine’s weaker electron-withdrawing effect (pKa ~3-4) .
Physicochemical Properties

Topological Polar Surface Area (TPSA): TPSA values correlate with membrane permeability and bioavailability. Propanoic acid derivatives typically exhibit TPSA values between 37–55 Ų:

Compound TPSA (Ų) Docking Score (Affinity)
2-Bromo-3-(2-fluorophenyl)propanoic acid ~37.3 Not reported
6-Fluoroquinoline-4-carboxylic acid 50.19 -4.2 kcal/mol
Propanoic acid 37.30 -3.3 kcal/mol

Solubility :

  • Bromine and fluorine substituents enhance lipophilicity (logP ~2.5–3.5), reducing aqueous solubility compared to unsubstituted propanoic acid (logP ~0.9) .

Cytotoxicity :

  • Fluorophenyl derivatives exhibit moderate cytotoxicity (IC₅₀ ~50–100 μM) in malignant cell lines, comparable to NSAIDs like fenbufen .

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